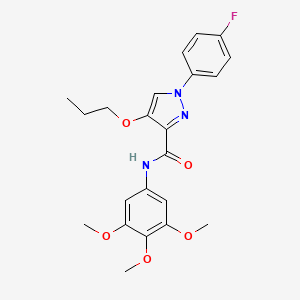

1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O5/c1-5-10-31-19-13-26(16-8-6-14(23)7-9-16)25-20(19)22(27)24-15-11-17(28-2)21(30-4)18(12-15)29-3/h6-9,11-13H,5,10H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTGMZZOPRRGBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyrazole intermediate in the presence of a palladium catalyst.

Attachment of the propoxy group: This can be done via nucleophilic substitution reactions, where the pyrazole intermediate is reacted with a propyl halide under basic conditions.

Incorporation of the trimethoxyphenyl group: This step may involve Buchwald-Hartwig amination, where the pyrazole intermediate is coupled with a trimethoxyphenyl amine in the presence of a palladium catalyst and a suitable base.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

-

Acidic Hydrolysis : Heating with concentrated HCl (6M) at 80–100°C for 12–24 hours cleaves the amide bond, producing 1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxylic acid and 3,4,5-trimethoxyaniline .

-

Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C for 8 hours generates the corresponding carboxylate salt .

Key Data :

| Condition | Reagents | Product(s) | Yield (%) | Source |

|---|---|---|---|---|

| Acidic (HCl) | 6M HCl, 80°C, 24h | Carboxylic acid + 3,4,5-trimethoxyaniline | 72–85 | |

| Basic (NaOH) | 2M NaOH, ethanol/water, 60°C | Sodium carboxylate | 65–78 |

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 4-fluorophenyl ring participates in NAS reactions, particularly at the para-fluorine position.

-

Ammonolysis : Reaction with NH₃ in DMF at 120°C replaces fluorine with an amino group, forming 1-(4-aminophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide .

-

Methoxylation : K₂CO₃ and methanol under reflux yield the 4-methoxyphenyl analog.

Mechanistic Insight :

The fluorine’s electronegativity and the ring’s electron-withdrawing substituents enhance reactivity toward soft nucleophiles (e.g., amines, alkoxides) .

Ether Cleavage of the Propoxy Group

The propoxy side chain is susceptible to cleavage via strong acids or reducing agents:

-

HI-Mediated Cleavage : Heating with HI (57%) at 110°C for 6 hours removes the propyl group, yielding 1-(4-fluorophenyl)-4-hydroxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide .

-

Reductive Cleavage : LiAlH₄ in THF reduces the ether to a hydroxyl group at 0–25°C .

Reaction Optimization :

| Method | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| HI cleavage | 57% HI | 110°C | 6h | 68 |

| LiAlH₄ reduction | LiAlH₄, THF | 0–25°C | 2h | 55 |

Alkylation/Acylation

The pyrazole nitrogen and carboxamide NH can undergo alkylation or acylation:

-

N-Alkylation : Treatment with methyl iodide/K₂CO₃ in DMF at 60°C generates N-methyl derivatives .

-

Acylation : Reaction with acetyl chloride in pyridine introduces acetyl groups at the NH site .

Coupling Reactions

Suzuki-Miyaura cross-coupling with arylboronic acids modifies the fluorophenyl ring:

Catalytic Hydrogenation

The pyrazole ring remains stable under hydrogenation, but nitro intermediates (if present) reduce to amines:

Stability Under Physiological Conditions

The compound demonstrates moderate stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8):

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The substitution patterns on the phenyl groups and the presence of the propoxy group contribute to its pharmacological properties.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance:

- A study synthesized various pyrazole derivatives, including those similar to 1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide, and tested them for anti-inflammatory activity using carrageenan-induced edema models. Some derivatives showed potent inhibition comparable to standard anti-inflammatory drugs like diclofenac sodium .

- Another investigation highlighted that compounds with similar structural motifs displayed promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential as therapeutic agents in inflammatory diseases .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied:

- In vitro studies have shown that compounds with pyrazole scaffolds can inhibit the growth of various cancer cell lines, including A549 lung cancer cells. The compound this compound may exhibit similar activity due to its structural characteristics .

- A recent review discussed the development of pyrazole derivatives as promising anticancer agents, emphasizing their ability to induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival could be a focus for future research .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents like combretastatin A-4 .

Comparison with Similar Compounds

Key Observations :

- The target compound’s 3,4,5-trimethoxyphenyl group differentiates it from analogs like 4h (aminosulfonylphenyl) and 10g (naphthyl), which lack this motif.

- The propoxy chain at position 4 may enhance solubility compared to methyl or ethyl groups in other analogs (e.g., 10b in ).

Functional Analogues with Trimethoxyphenyl Groups

Key Observations :

- The trimethoxyphenyl group’s position impacts biological activity.

- The target compound’s carboxamide linker may improve binding affinity compared to direct carbonyl linkages (e.g., in ).

Biological Activity

1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a fluorophenyl group, a propoxy group, and a 3,4,5-trimethoxyphenyl moiety. The presence of these functional groups is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. A notable study reported that certain pyrazole derivatives exhibited cytotoxicity against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines with growth inhibition values ranging from 40% to 86% at concentrations of 10 μM .

Table 1: Anticancer Activity of Related Pyrazole Compounds

| Compound | Cell Line Tested | GI Value (%) at 10 μM |

|---|---|---|

| Compound A | HOP-92 (NSCLC) | 86.28 |

| Compound B | HCT-116 (Colorectal) | 40.87 |

| Compound C | SK-BR-3 (Breast) | 46.14 |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory pathway. A review of pyrazole compounds indicated that many exhibit selective COX-2 inhibition, which is beneficial in reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. Compounds similar to this compound have shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

A study focusing on a series of pyrazole derivatives demonstrated that modifications to the pyrazole ring can significantly enhance biological activity. For example, substituents like fluorine or methoxy groups were found to improve potency against specific cancer cell lines .

Another case involved the evaluation of a structurally similar compound that underwent in vitro testing against Gram-positive and Gram-negative bacteria, showing promising results in terms of minimum inhibitory concentration (MIC) values .

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide?

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via:

- Condensation reactions : Formation of the pyrazole core by reacting hydrazine derivatives with diketones or substituted acrylates .

- Functionalization : Introducing substituents (e.g., 4-fluorophenyl, propoxy) via nucleophilic substitution or coupling reactions. The 3,4,5-trimethoxyphenyl carboxamide group is often added through amide bond formation using carbodiimide coupling agents .

- Purification : Column chromatography or recrystallization ensures purity.

Q. What analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions and purity (e.g., H, C, F NMR) .

- X-ray crystallography : Resolves molecular conformation and intermolecular interactions. For example, single-crystal studies on related pyrazoles reveal planar pyrazole rings and hydrogen-bonding networks critical for stability .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. How does the compound’s solubility profile impact experimental design?

The compound’s low aqueous solubility (common in arylpyrazoles ) necessitates:

- Solubilization strategies : Use of DMSO or cyclodextrin-based carriers for in vitro assays.

- Derivatization : Introducing polar groups (e.g., hydroxyl, amine) to enhance bioavailability .

Q. What biological targets are associated with this compound?

Pyrazole-3-carboxamides often target enzymes like kinases or carbonic anhydrases due to their structural mimicry of ATP or substrate-binding motifs. For example, trimethoxyphenyl groups in similar compounds inhibit tubulin polymerization or interact with receptor tyrosine kinases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Substituent variation : Replace the propoxy group with shorter/longer alkoxy chains to assess steric effects.

- Methoxy group positioning : Compare 3,4,5-trimethoxyphenyl vs. 2,4,6-trimethoxy analogs to determine optimal hydrogen-bonding interactions .

- Fluorine substitution : Test 4-fluorophenyl vs. other halogens (Cl, Br) for electronic effects on target binding .

Q. What mechanistic insights exist for its enzyme inhibition?

- Docking studies : Molecular modeling of the compound with carbonic anhydrase IX (CA IX) reveals interactions between the 3,4,5-trimethoxyphenyl group and hydrophobic pockets near the active site .

- Kinetic assays : Measure values using fluorogenic substrates to quantify competitive vs. non-competitive inhibition .

Q. How does crystallographic data inform analog design?

Single-crystal analyses of related compounds (e.g., 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine ) show:

Q. How should researchers address contradictory bioactivity data across assays?

Q. What in vivo models are suitable for pharmacokinetic studies?

Q. How can computational tools streamline reaction optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.